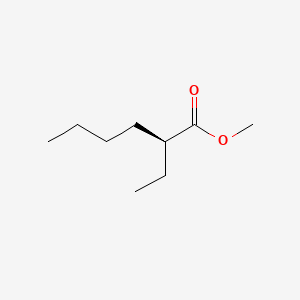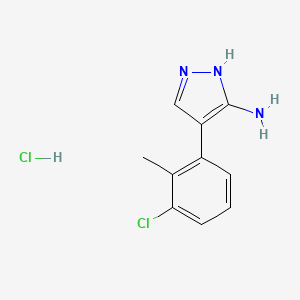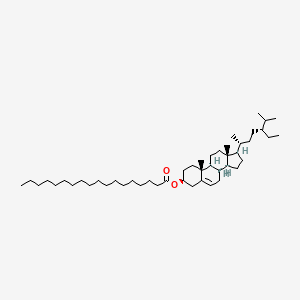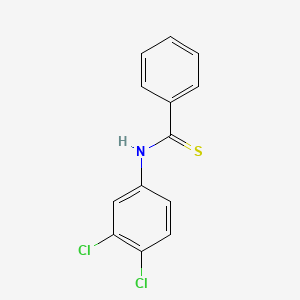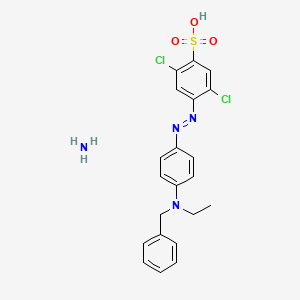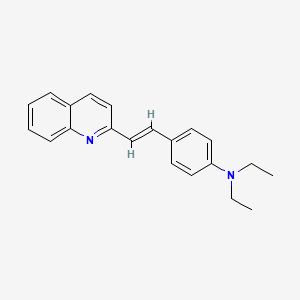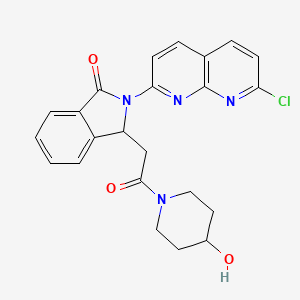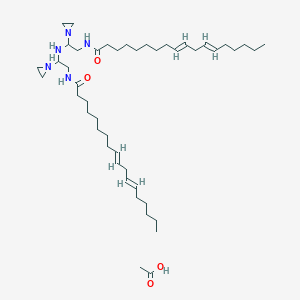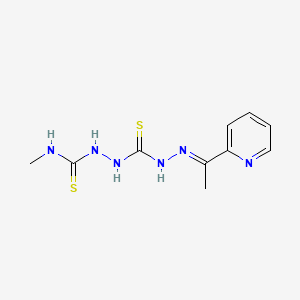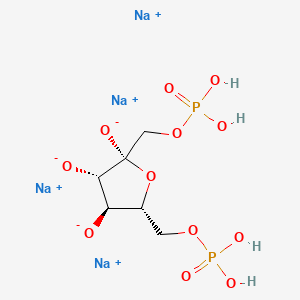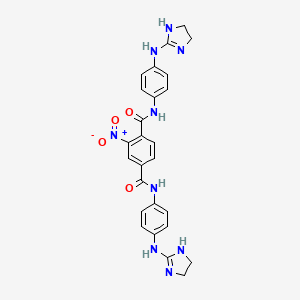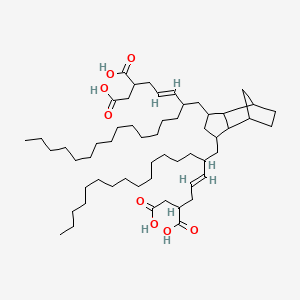
4,4'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is a complex organic compound with a unique structure It is characterized by the presence of an octahydro-4,7-methano-1H-indene core, which is a bicyclic structure, and a hydrogen 2-octadecenylsuccinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves multiple steps. The starting material is typically octahydro-4,7-methano-1H-indene, which undergoes a series of reactions to introduce the dimethylene and hydrogen 2-octadecenylsuccinate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the dimethylene and hydrogen 2-octadecenylsuccinate groups.
Tricyclo[5.2.1.0(2,6)]decane: Another bicyclic compound with a different arrangement of carbon atoms.
Hexahydro-4,7-methanoindan: A compound with a similar core structure but different functional groups.
Uniqueness
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
93820-26-9 |
|---|---|
Fórmula molecular |
C56H96O8 |
Peso molecular |
897.4 g/mol |
Nombre IUPAC |
2-[(E)-4-[[5-[2-[(E)-4,5-dicarboxypent-1-enyl]hexadecyl]-3-tricyclo[5.2.1.02,6]decanyl]methyl]octadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C56H96O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-43(31-27-33-47(55(61)62)41-51(57)58)37-49-40-50(54-46-36-35-45(39-46)53(49)54)38-44(32-28-34-48(56(63)64)42-52(59)60)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32,43-50,53-54H,3-26,29-30,33-42H2,1-2H3,(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b31-27+,32-28+ |
Clave InChI |
UUQKXDZZIPKAQR-WWQQVGJXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(/C=C/CC(C(=O)O)CC(=O)O)CC1C2C(C(C1)CC(/C=C/CC(C(=O)O)CC(=O)O)CCCCCCCCCCCCCC)C3CC2CC3 |
SMILES canónico |
CCCCCCCCCCCCCCC(CC1CC(C2C1C3CCC2C3)CC(CCCCCCCCCCCCCC)C=CCC(CC(=O)O)C(=O)O)C=CCC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


